"chemical properties of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol"
"chemical properties of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol"
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol
Foreword: Navigating the Landscape of Novel Chemical Entities
In the realm of drug discovery and fine chemical synthesis, researchers often encounter novel molecular scaffolds for which extensive public data is not yet available. This guide addresses such a case: 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol . While direct, comprehensive experimental data for this specific molecule is sparse in peer-reviewed literature, its constituent functional groups—a primary 1,2-amino alcohol and a tetrahydropyran (THP) ring—are well-understood and of significant interest to medicinal chemists.
This document, therefore, adopts a predictive and principles-based approach. By dissecting the molecule's structure and drawing authoritative parallels from analogous compounds, we can construct a robust technical profile. This guide is designed for researchers, scientists, and drug development professionals, providing a foundational understanding of the molecule's expected properties, reactivity, and potential applications, thereby enabling informed decisions in synthesis, screening, and development programs.
Molecular Structure and Stereochemistry
2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol is a chiral amino alcohol. Its structure features a tetrahydropyran (THP) ring substituted at the 3-position with an aminoethanol group. The carbon atom alpha to the THP ring is a stereocenter, bearing both the amine (-NH₂) and hydroxymethyl (-CH₂OH) groups.
The THP ring is a common motif in medicinal chemistry, often valued for its metabolic stability and its ability to act as a conformationally constrained, polar ether. The 1,2-amino alcohol functional group is a key pharmacophore found in numerous bioactive molecules and serves as a versatile synthetic handle.[1]
Caption: Chemical structure of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The table below summarizes the predicted properties based on its structural components.
| Property | Predicted Value / Characteristic | Rationale and Authoritative Comparison |
| Molecular Formula | C₇H₁₅NO₂ | Derived from structural analysis. |
| Molecular Weight | 145.20 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Colorless to off-white solid or viscous liquid. | Similar small amino alcohols, like ethanolamine, are viscous liquids or low-melting solids.[3] |
| Water Solubility | High | The presence of polar amine and hydroxyl groups, along with the ether oxygen, suggests strong hydrogen bonding with water, similar to ethanolamine which is highly water-soluble.[1][4] |
| logP (Octanol/Water) | -1.0 to 0.5 | The hydrophilic amino alcohol portion will dominate, but the THP ring adds lipophilicity compared to simpler amino alcohols. For comparison, ethanolamine's logP is approximately -1.3 to -1.5.[1] |
| pKa (Strongest Basic) | ~9.5 | The primary amine is the most basic site. This is consistent with the pKa of ethanolamine.[1] |
| pKa (Strongest Acidic) | ~15.5 | The primary alcohol is the most acidic proton, comparable to that of ethanolamine.[1] |
| Stereochemistry | Exists as a pair of enantiomers (R/S) | Due to the chiral center at the carbon bearing the amine and hydroxymethyl groups. The stereochemistry at C3 of the THP ring adds further diastereomeric possibilities. |
Proposed Synthesis Strategy
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Below is a proposed, logical synthetic workflow for accessing 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol, designed for flexibility and control.
Causality Behind Experimental Choices: The chosen pathway, a modified Strecker synthesis, is a classic and reliable method for generating α-amino acids and their derivatives. Starting from a commercially available or readily prepared aldehyde allows for a convergent and efficient route. The choice of reducing agents is critical: Lithium aluminum hydride (LAH) is selected for its potency in reducing both nitriles and esters/amides simultaneously, which is a key efficiency in the final step. Protecting group strategy, while not explicitly detailed, would be a critical consideration in a real-world synthesis to prevent side reactions, particularly N-alkylation after the amine is formed.
Caption: Proposed synthetic workflow for 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetonitrile
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To a stirred solution of Tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in 1:1 ethanol/water, add ammonium chloride (1.2 eq).
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Stir the mixture at room temperature for 20 minutes.
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Add potassium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor reaction completion by TLC or LC-MS.
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Upon completion, extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile intermediate.
Step 2: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetic acid
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To the crude aminonitrile from the previous step, add a 6M solution of hydrochloric acid.
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Heat the mixture to reflux (approx. 100-110°C) for 12-18 hours.
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Monitor the disappearance of the nitrile peak via IR spectroscopy.
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Cool the reaction to room temperature and adjust the pH to ~3-4 with a suitable base (e.g., NaOH) to precipitate the amino acid.
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Filter the resulting solid, wash with cold water and then ethanol, and dry under vacuum.
Step 3: Reduction to 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol
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Suspend lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
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Cool the suspension to 0°C in an ice bath.
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Slowly add the amino acid from Step 2 portion-wise to the LAH suspension. (Caution: Exothermic reaction and hydrogen gas evolution) .
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
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Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LAH in grams.
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Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.
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Wash the filter cake thoroughly with THF and ethyl acetate.
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Combine the filtrates and concentrate under reduced pressure to yield the crude final product, which can be further purified by column chromatography or crystallization.
Chemical Reactivity and Potential Applications
The reactivity of this molecule is governed by its primary amine and primary alcohol functional groups.
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Amine Reactivity: The primary amine is nucleophilic and basic. It will readily undergo:
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Salt formation with acids.
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Acylation with acid chlorides or anhydrides to form amides.
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Reductive amination with aldehydes or ketones.
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Alkylation with alkyl halides.
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Alcohol Reactivity: The primary alcohol is a nucleophile and can be:
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Esterified with carboxylic acids or their derivatives.
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Oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC for the aldehyde, Jones reagent for the acid).
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Converted to an ether via Williamson ether synthesis.
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Applications in Drug Discovery:
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Chiral Building Block: As a chiral molecule, it can be used in the asymmetric synthesis of complex drug candidates.
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Pharmacophore: The 1,2-amino alcohol motif is a known binder to many biological targets, including proteases and kinases.
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Improved Pharmacokinetics: The THP ring is often incorporated into drug candidates to increase metabolic stability and modulate solubility and lipophilicity, potentially improving oral bioavailability.[5] Many compounds containing pyran rings exhibit a wide range of biological activities.[6][7]
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Expected Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures.
| Technique | Expected Signature |
| ¹H NMR | - Multiplets in the range of 3.3-4.0 ppm (protons adjacent to the ring oxygen and the -CH₂OH group). - A broad singlet for -NH₂ and -OH protons (exchangeable with D₂O). - Complex multiplets in the aliphatic region (1.2-2.0 ppm) for the THP ring protons. - A distinct multiplet for the proton at the C3 position of the THP ring. |
| ¹³C NMR | - Signals in the range of 60-80 ppm for carbons bonded to oxygen. - A signal around 50-60 ppm for the chiral carbon bonded to the nitrogen. - Aliphatic signals in the range of 20-40 ppm for the remaining THP ring carbons.[8] |
| FT-IR (cm⁻¹) | - Broad absorption band from 3200-3500 cm⁻¹ (O-H and N-H stretching). - Sharp peaks around 2850-2950 cm⁻¹ (C-H stretching). - A strong peak around 1050-1150 cm⁻¹ (C-O stretching for the alcohol and ether). - A peak around 1600 cm⁻¹ (N-H bending). |
| Mass Spec (MS) | - Expected [M+H]⁺ ion at m/z = 146.11. - Common fragmentation patterns would include the loss of H₂O (m/z = 128) and the loss of the -CH₂OH group (m/z = 115). |
Conclusion
2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol represents a promising, albeit underexplored, chemical entity. Its structure combines the desirable pharmacokinetic properties of the tetrahydropyran ring with the versatile reactivity and pharmacophoric significance of the 1,2-amino alcohol motif. The predictive analysis and proposed synthetic strategies outlined in this guide provide a critical foundation for researchers to synthesize, characterize, and evaluate this molecule. Its potential as a chiral building block in the development of new therapeutics warrants further investigation and positions it as a valuable target for both academic and industrial research programs.
References
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A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Growing Science. [Link]
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Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Cheméo. [Link]
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PMC. [Link]
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Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. SciELO. [Link]
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SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
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Showing Compound 2-Aminoethanol (FDB000769). FooDB. [Link]
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Synthesis of 2-amino-4H-pyran-3-carbonitriles 3a-q a. ResearchGate. [Link]
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Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. PMC. [Link]
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Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]
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2H-Pyran-2-ol, tetrahydro-. NIST WebBook. [Link]
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(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]
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Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
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Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]
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Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. MDPI. [Link]
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